3-(1-Ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne
Overview
Description
3-(1-Ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne can be achieved through a multi-step process. One common method involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is stirred and cooled, followed by the addition of potassium carbonate to quench the reaction. The product is then purified through distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-(1-Ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(1-ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Ethoxyethoxy)-1-propyne
- 3-(1-Ethoxyethoxy)thiophen-2-ylcarbamimidothioate
- 1,2,3-Tris(1-ethoxyethoxy)propane
Uniqueness
3-(1-Ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne is unique due to its combination of alkyne and alkene functional groups, which provide a versatile platform for various chemical reactions. This makes it a valuable compound for synthetic chemistry and industrial applications .
Properties
IUPAC Name |
3-(1-ethoxyethoxy)-3,7-dimethyloct-6-en-1-yne | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-7-14(6,11-9-10-12(3)4)16-13(5)15-8-2/h1,10,13H,8-9,11H2,2-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGENMIVCMHPWGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC(C)(CCC=C(C)C)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885496 | |
Record name | 6-Octen-1-yne, 3-(1-ethoxyethoxy)-3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31180-77-5 | |
Record name | 3-(1-Ethoxyethoxy)-3,7-dimethyl-6-octen-1-yne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31180-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Octen-1-yne, 3-(1-ethoxyethoxy)-3,7-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031180775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Octen-1-yne, 3-(1-ethoxyethoxy)-3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Octen-1-yne, 3-(1-ethoxyethoxy)-3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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